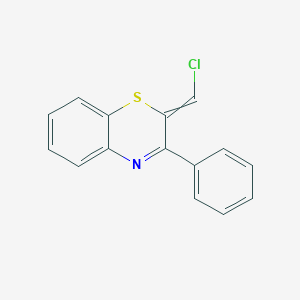![molecular formula C11H10ClNO2S B14482309 Ethyl 4-chloro-2-methylthieno[2,3-b]pyridine-5-carboxylate CAS No. 65663-52-7](/img/structure/B14482309.png)
Ethyl 4-chloro-2-methylthieno[2,3-b]pyridine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-chloro-2-methylthieno[2,3-b]pyridine-5-carboxylate is a heterocyclic compound that belongs to the thienopyridine family. This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core substituted with an ethyl ester, a chlorine atom, and a methyl group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-chloro-2-methylthieno[2,3-b]pyridine-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylthiophene with chloroacetyl chloride to form 2-chloro-1-(2-methylthien-3-yl)ethanone. This intermediate is then subjected to cyclization with malononitrile in the presence of a base to yield the thieno[2,3-b]pyridine core. Finally, esterification with ethanol and a suitable catalyst produces the desired ethyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-2-methylthieno[2,3-b]pyridine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the chlorine atom to a hydrogen atom.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like ammonia, primary amines, or thiols can be used under basic or neutral conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or dechlorinated products.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Ethyl 4-chloro-2-methylthieno[2,3-b]pyridine-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thienopyridine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Ethyl 4-chloro-2-methylthieno[2,3-b]pyridine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
2-Methylthieno[2,3-b]pyridine: Lacks the ethyl ester and chlorine substituents.
4-Chlorothieno[2,3-b]pyridine: Lacks the methyl and ethyl ester substituents.
Ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate: Similar structure but different ring fusion and substitution pattern.
Uniqueness
Ethyl 4-chloro-2-methylthieno[2,3-b]pyridine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl ester, chlorine, and methyl groups allows for diverse chemical reactivity and potential biological activities that are not observed in its analogs .
Properties
CAS No. |
65663-52-7 |
|---|---|
Molecular Formula |
C11H10ClNO2S |
Molecular Weight |
255.72 g/mol |
IUPAC Name |
ethyl 4-chloro-2-methylthieno[2,3-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C11H10ClNO2S/c1-3-15-11(14)8-5-13-10-7(9(8)12)4-6(2)16-10/h4-5H,3H2,1-2H3 |
InChI Key |
XSPWELRYNHVMNL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1Cl)C=C(S2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


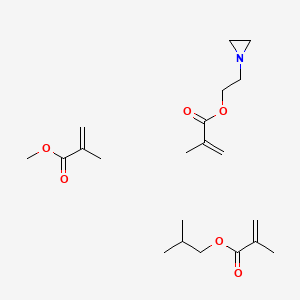
![2-[(Octa-1,3-dien-1-yl)amino]ethan-1-ol](/img/structure/B14482228.png)
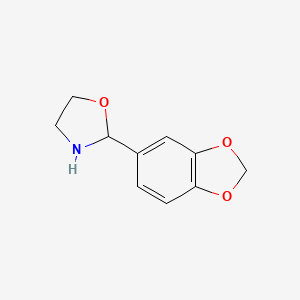
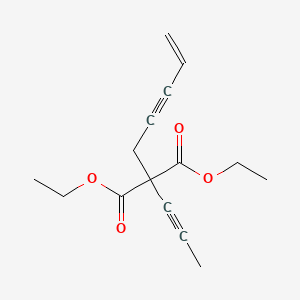
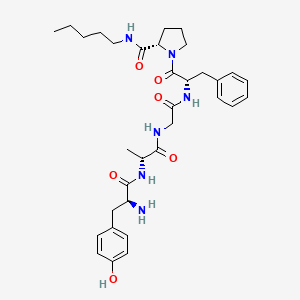

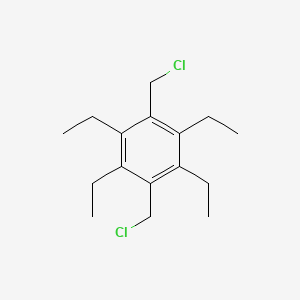

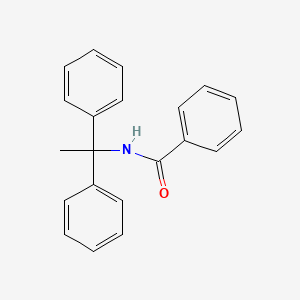

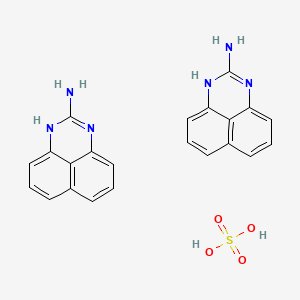

![Benzenesulfonic acid, 4-[[4-[(4-ethoxyphenyl)azo]-2,5-dimethoxyphenyl]azo]-, sodium salt](/img/structure/B14482319.png)
